molecular formula C7H12N2O3 B1292403 Glycyl-D-proline CAS No. 71884-56-5

Glycyl-D-proline

Cat. No.: B1292403
CAS No.: 71884-56-5
M. Wt: 172.18 g/mol
InChI Key: KZNQNBZMBZJQJO-RXMQYKEDSA-N
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Description

Glycyl-D-proline is a dipeptide composed of glycine and D-proline. It is a small molecule with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol

Biochemical Analysis

Biochemical Properties

Glycyl-D-proline plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is glycyl-proline naphthylamidase, which hydrolyzes this compound into its constituent amino acids . Additionally, this compound can interact with proline transporters, which facilitate its uptake and distribution within cells . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, proline and its derivatives, including this compound, play a role in stress responses by modulating osmotic pressure and redox balance . In animal cells, this compound has been shown to affect collagen synthesis and stability, which is vital for maintaining the structural integrity of tissues . These effects highlight the compound’s importance in both plant and animal systems.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. For instance, this compound can act as a substrate for proline dehydrogenase, which catalyzes its oxidation to pyrroline-5-carboxylate . This reaction is part of the proline metabolic pathway, which is linked to cellular energetics and redox balance. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors involved in stress responses . These molecular interactions are essential for understanding the compound’s biochemical and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under physiological conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance collagen synthesis and improve tissue repair . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline metabolic pathway. In this pathway, this compound is hydrolyzed to glycine and D-proline, which can then enter various metabolic cycles . The compound also interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in proline biosynthesis and degradation . These interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Proline transporters, such as those found in plant cells, facilitate the uptake and distribution of this compound . Additionally, the compound can bind to proteins involved in cellular transport processes, influencing its localization and accumulation within cells . Understanding these transport mechanisms is crucial for elucidating the compound’s physiological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. In plant cells, proline and its derivatives, including this compound, are localized in various subcellular compartments, such as the cytosol and chloroplasts . This localization is regulated by targeting signals and post-translational modifications that direct the compound to specific organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-D-proline can be synthesized through standard peptide synthesis techniques. One common method involves the coupling of glycine and D-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-D-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of D-proline instead of L-proline can result in different conformational properties and reactivity .

Properties

IUPAC Name

(2R)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNQNBZMBZJQJO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71884-56-5
Record name N-Glycyl-D-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071884565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-GLYCYL-D-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21K127J13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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